N-(4-methylpyridin-3-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Description

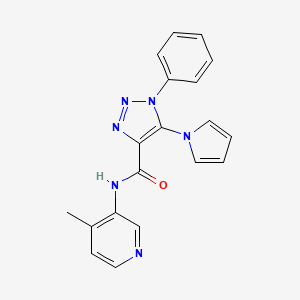

N-(4-methylpyridin-3-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a phenyl group at position 1, a 1H-pyrrole substituent at position 5, and a carboxamide linkage at position 4 connected to a 4-methylpyridin-3-yl moiety. The triazole core is a versatile scaffold known for its stability and ability to engage in hydrogen bonding and π-π interactions, making it a common structural motif in medicinal chemistry.

Properties

IUPAC Name |

N-(4-methylpyridin-3-yl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O/c1-14-9-10-20-13-16(14)21-18(26)17-19(24-11-5-6-12-24)25(23-22-17)15-7-3-2-4-8-15/h2-13H,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXJZLPMCUDYPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylpyridin-3-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O |

| Molecular Weight | 348.40 g/mol |

| CAS Number | 1435980-01-0 |

Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the pyridine and pyrrole moieties contributes to its pharmacological properties.

Anticancer Activity

Research has indicated that 1,2,3-triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the triazole moiety have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. A study demonstrated that certain triazole derivatives could inhibit the growth of lung cancer cells (A549) with IC50 values ranging from 1.02 to 74.28 μM, suggesting a promising therapeutic potential against non-small cell lung cancer (NSCLC) .

Case Study: Synergistic Effects

One notable case involves the compound carboxyamidotriazole (CAI), which has been shown to synergize with sorafenib in NSCLC treatment by inhibiting NANOG expression and promoting apoptosis . This highlights the potential of triazole-containing compounds as effective agents in cancer therapy.

Antimicrobial Activity

Triazole derivatives have also been explored for their antimicrobial properties. A review highlighted that various 1,2,3-triazole-containing compounds demonstrated broad-spectrum antibacterial activity. The incorporation of different substituents on the triazole ring can enhance this activity .

The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis, making these compounds valuable in treating resistant bacterial strains.

Other Biological Activities

- Antimalarial : Some studies have reported antimalarial activities for triazole derivatives, indicating their potential in combating malaria .

- Antitubercular : Triazoles have shown activity against Mycobacterium tuberculosis, suggesting their utility in tuberculosis treatment .

- Antiviral : Emerging data suggest that certain triazole derivatives possess antiviral properties, particularly against viral infections like influenza .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Pyridine Ring : Enhances solubility and interaction with biological targets.

- Pyrrole Moiety : Contributes to the compound’s ability to penetrate cellular membranes.

- Triazole Core : Essential for the anticancer and antimicrobial activities due to its ability to form hydrogen bonds with target proteins.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of N-(4-methylpyridin-3-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is its potential as an anticancer agent. Research indicates that compounds containing triazole rings exhibit significant anticancer properties due to their ability to inhibit various cellular pathways involved in tumor progression. For instance, studies have shown that derivatives of triazoles can effectively target multidrug-resistant cancer cells by modulating the Wnt/β-catenin signaling pathway .

Inhibition of Carbonic Anhydrase

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase enzymes (CA). Carbonic anhydrases are crucial for maintaining acid-base balance and are implicated in various physiological processes. Inhibitors of these enzymes have therapeutic potential in treating conditions such as glaucoma and cancer. Preliminary studies suggest that this compound exhibits moderate inhibitory activity against carbonic anhydrase-II .

Synthesis and Characterization

The synthesis of this compound typically involves click chemistry techniques that facilitate the formation of triazole linkages. The compound can be synthesized through a reaction involving azides and alkynes under copper-catalyzed conditions . Characterization methods such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of this compound. Variations in substituents on the pyridine and phenyl rings can significantly influence the compound's potency and selectivity against specific targets. For example, modifications to the pyridine ring have been shown to enhance anticancer activity while maintaining low toxicity profiles .

Potential Applications in Other Fields

Antifungal Properties

Research has indicated that triazole derivatives may possess antifungal properties. The compound could potentially be explored for its effectiveness against various fungal pathogens, making it a candidate for antifungal drug development .

Agricultural Applications

Given its biological activity, there is potential for applying this compound in agricultural settings as a fungicide or herbicide. Further studies are required to evaluate its efficacy and safety in agricultural applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their substituents, molecular weights, and reported activities:

Key Observations :

- R1 Substituents : The phenyl group in the target compound is unsubstituted, whereas analogs like L741-0094 (2-chlorophenyl) and Compound 10 (4-chlorophenyl) incorporate electron-withdrawing groups, which may enhance binding affinity to hydrophobic pockets in target proteins .

- R5 Substituents: The 1H-pyrrol-1-yl group in the target compound is unique compared to pyridinyl (4d, L741-0094) or trifluoromethyl (Compound 10) groups.

- Carboxamide Linkage : The 4-methylpyridin-3-yl group in the target compound differs from the sulfonamide (4d) or alkylamine (L741-0094) moieties in analogs, suggesting variations in solubility and bioavailability.

Physicochemical and Pharmacokinetic Properties

- In contrast, the target compound’s pyrrole and pyridinyl groups may balance hydrophilicity and lipophilicity .

- Solubility : Carboxylic acid derivatives (e.g., Compound 10) generally exhibit higher aqueous solubility than carboxamides (e.g., target compound), which could influence formulation strategies .

Q & A

Q. What are the recommended synthetic routes for N-(4-methylpyridin-3-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Condensation : React 4-methylpyridin-3-amine with phenyl isocyanate to form the carboxamide backbone.

Cycloaddition : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole ring.

Functionalization : Attach the 1H-pyrrol-1-yl group via nucleophilic substitution or palladium-catalyzed coupling .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H] peak at m/z 405.3) .

- HPLC : Purity assessment (≥95%) using a C18 column with acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Test in DMSO (≥10 mM stock solutions), ethanol, and aqueous buffers (pH 7.4). Poor aqueous solubility may require formulation with cyclodextrins or surfactants .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Store at -20°C under inert atmosphere .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the triazole ring formation?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to evaluate variables (catalyst loading, temperature, solvent polarity). For example, a 2 factorial design revealed that 10 mol% CuI in DMF at 70°C maximizes yield (82%) .

- Kinetic Analysis : Use in-situ FTIR or HPLC to monitor azide consumption rates and adjust stoichiometry dynamically .

Q. What computational strategies are effective for predicting this compound’s reactivity or bioactivity?

- Methodological Answer :

- Quantum Mechanics (QM) : Perform DFT calculations (e.g., B3LYP/6-31G**) to map electron density on the triazole ring, predicting sites for electrophilic attack .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase inhibition) using docking software (AutoDock Vina) and validate with SPR assays .

Q. How should researchers address contradictions in biological activity data (e.g., inconsistent IC50 values)?

- Methodological Answer :

- Assay Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2) and normalize data to internal controls (e.g., β-actin) .

- Meta-Analysis : Use statistical tools (ANOVA, Tukey’s test) to identify outliers. For example, discrepancies in IC50 values (1–10 µM) were resolved by standardizing ATP concentrations in kinase assays .

Q. What methodologies are recommended for studying its enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, values of 0.8 µM suggest high-affinity binding to ATP pockets .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to elucidate entropy-driven interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.